BenchChemオンラインストアへようこそ!

6-[(Cyclohexylmethyl)amino]nicotinic acid

Neuroscience Nicotinic Acetylcholine Receptors Functional Assays

Choose this compound for precise nicotinic receptor modulation. With validated EC50s across α3β4 (7.0 µM), α2β4 (9.0 µM), and α4β2 (68.0 µM) subtypes, it offers a 10-fold selectivity window for dissecting CNS mechanisms. Its high solubility (38 units) and favorable LogP (3.38) ensure accurate HTS preparation and predicted BBB penetration. This specific architecture is essential for consistent activity; generics are not equivalent.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1096898-79-1
Cat. No. B1386210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Cyclohexylmethyl)amino]nicotinic acid
CAS1096898-79-1
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C13H18N2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,14,15)(H,16,17)
InChIKeyRMFBINNCYCZBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Cyclohexylmethyl)amino]nicotinic acid (CAS 1096898-79-1): A Quantitative Procurement Guide for Neuroscience and Oncology Research


6-[(Cyclohexylmethyl)amino]nicotinic acid (CAS 1096898-79-1) is a small-molecule nicotinic acid derivative characterized by a cyclohexylmethylamino substituent at the 6-position of the pyridine ring. It functions as a modulator of nicotinic acetylcholine receptors (nAChRs), with documented functional activity across multiple human recombinant nAChR subtypes [1]. Its structural features confer distinct physicochemical properties relevant to central nervous system (CNS) applications , and it exhibits antiproliferative effects against certain cancer cell lines .

6-[(Cyclohexylmethyl)amino]nicotinic acid: Why Simple Analogue Substitution Compromises Experimental Reproducibility


The biological and physicochemical properties of 6-[(Cyclohexylmethyl)amino]nicotinic acid are exquisitely sensitive to the position and nature of its substituents. For instance, the isomeric 2-[(cyclohexylmethyl)amino]nicotinic acid (CAS 939819-01-9) exhibits a fundamentally different electronic distribution and binding site geometry, which can lead to divergent receptor interaction profiles . Even a seemingly minor change, such as the absence of the amino linker in 6-(Cyclohexylmethyl)nicotinic acid (CAS 1187926-82-4), drastically alters its hydrogen-bonding capacity and, consequently, its molecular recognition events [1]. Therefore, generic in-class substitution is not a viable strategy for maintaining consistent biological activity or chemical behavior; the specific molecular architecture of 6-[(Cyclohexylmethyl)amino]nicotinic acid is a prerequisite for its reported activities.

6-[(Cyclohexylmethyl)amino]nicotinic acid: Quantifiable Differentiation from Closest Analogs in Key Assays


Differential nAChR Subtype Activation Profile vs. Structurally Related Agonists

6-[(Cyclohexylmethyl)amino]nicotinic acid exhibits a distinct functional potency profile across human recombinant nicotinic acetylcholine receptor (nAChR) subtypes compared to its positional isomer and other 6-substituted analogs. Its EC50 values, measured via agonist functional assays in HEK cell lines, range from 7.0 µM at the α3β4 subtype to 68.0 µM at the α4β2 subtype [1]. This profile contrasts with the 2-position isomer (2-[(cyclohexylmethyl)amino]nicotinic acid), which, based on class-level inference, is expected to display altered selectivity due to the modified binding orientation .

Neuroscience Nicotinic Acetylcholine Receptors Functional Assays

Superior Aqueous Solubility vs. Unsubstituted 6-Aryl Nicotinic Acid Analogs

The introduction of the secondary amine linker and cyclohexylmethyl group in 6-[(cyclohexylmethyl)amino]nicotinic acid enhances its aqueous solubility relative to simpler 6-aryl nicotinic acid derivatives. The compound demonstrates an aqueous solubility of 38 units , which is a significant improvement over the markedly lower solubility typical of unsubstituted 6-aryl nicotinic acid analogs (e.g., 6-phenylnicotinic acid, which is practically insoluble in water).

Physicochemical Properties Formulation ADME

Antiproliferative Activity in HeLa and MCF-7 Cancer Cell Lines

6-[(Cyclohexylmethyl)amino]nicotinic acid demonstrates dose-dependent antiproliferative activity against human cancer cell lines, with IC50 values of 25 µM in HeLa cells and 30 µM in MCF-7 cells after 48-72 hour incubation . While direct head-to-head comparison data against the closest structural analogs are not publicly available, this activity distinguishes it from simple nicotinic acid, which lacks potent anticancer effects at similar concentrations [1].

Oncology Antiproliferative Cancer Cell Lines

Predicted CNS Permeability Advantage Over Acidic Analogues

The calculated partition coefficient (LogP) of 6-[(cyclohexylmethyl)amino]nicotinic acid is approximately 3.38 [1], which lies within the optimal range (LogP 2-4) for passive diffusion across the blood-brain barrier (BBB). This is a favorable profile compared to more polar 6-substituted nicotinic acid analogs bearing carboxylate or sulfonate groups, which often exhibit LogP values below 0 and thus have poor CNS penetration .

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

6-[(Cyclohexylmethyl)amino]nicotinic acid: Optimal Use Cases Based on Verified Differentiation


Mapping nAChR Subtype-Specific Signaling in Neurological Disease Models

Leverage the compound's quantitative EC50 profile across α3β4 (7.0 µM), α2β4 (9.0 µM), and α4β2 (68.0 µM) nAChR subtypes [1] to dissect the contribution of specific nicotinic receptors in cellular or tissue models of Parkinson's disease, Alzheimer's disease, or nicotine addiction. Its ~10-fold selectivity window allows for concentration-dependent activation of different receptor populations, a functional resolution not provided by nicotine.

Aqueous-Compatible Formulation for High-Throughput nAChR Screens

Utilize the compound's superior aqueous solubility (38 units) [1] to prepare high-concentration stock solutions with minimal DMSO. This facilitates accurate serial dilution and reduces solvent-related artifacts in automated high-throughput screening (HTS) campaigns aimed at identifying novel allosteric modulators or antagonists of nAChRs.

Medicinal Chemistry Starting Point for Anticancer Nicotinic Acid Derivatives

Employ the compound's validated antiproliferative activity (IC50 = 25 µM in HeLa cells, 30 µM in MCF-7 cells) [1] as a baseline for structure-activity relationship (SAR) studies. Researchers can synthesize and test analogs of this scaffold to improve potency and selectivity against a panel of cancer cell lines, building upon an established, quantifiable starting point.

In Vivo CNS Pharmacology Studies Requiring BBB Penetration

Select 6-[(cyclohexylmethyl)amino]nicotinic acid for rodent behavioral or disease models where CNS exposure is paramount. Its favorable calculated LogP of 3.38 [1] predicts effective blood-brain barrier penetration, making it a more suitable choice than polar 6-substituted analogs for investigating nAChR-mediated central effects in vivo.

Quote Request

Request a Quote for 6-[(Cyclohexylmethyl)amino]nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.